molecular formula C5H9ClN2O2 B2791458 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride CAS No. 1909347-71-2

1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B2791458
CAS No.: 1909347-71-2
M. Wt: 164.59
InChI Key: SGDKBBMCBFHNLV-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride (CAS 1909347-71-2) is a versatile heterocyclic building block of significant interest in chemical and biochemical research. Its primary research application is as a critical synthetic intermediate for the production of ectoine and its enantiomers . Ectoine ((+)-(4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) is a highly important natural osmolyte that stabilizes biomacromolecules such as DNA and proteins, protecting them from denaturation caused by heat, dehydration, and UV radiation . The development of chemical synthesis and enantioseparation routes for ectoine, starting from this compound, represents a valuable alternative to exclusive biotechnological production and is a key area of active investigation . Beyond its role as an ectoine precursor, this compound belongs to the 1,4,5,6-tetrahydropyrimidine (THPM) class of molecules, which are well-known in medicinal chemistry for a wide spectrum of pharmacological activities. THPM derivatives have demonstrated documented antimicrobial, anticancer, and antiviral properties in research settings, making this core structure a valuable scaffold for developing new therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. The molecular formula is C5H9ClN2O2 and the molecular weight is 164.59 g/mol . For a full list of handling and safety information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5(9)4-1-2-6-3-7-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDKBBMCBFHNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-71-2
Record name 1,4,5,6-tetrahydropyrimidine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of ethyl cyanoacetate with guanidine. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Hydrolysis and Ring Degradation

The tetrahydropyrimidine ring undergoes hydrolysis under acidic or alkaline conditions, with stability dependent on substituents and temperature:

Conditions Products Notes
Aqueous solution, 100°C, 1 hrComplete ring disruption (e.g., 2-phenyl derivative) Hydrolysis accelerates at elevated temperatures.
Alkaline solution (KOH), RTPartial decomposition (e.g., 60% recovery of 2-amino derivative after 48 hr)Instability increases with prolonged exposure to strong bases .
Neutral aqueous media, RTSlow hydrolysisStability higher than in alkaline environments .

Mechanistic Insight :

  • The amidine moiety (N–C–N) in the tetrahydropyrimidine ring is highly basic (pKa ~13), making it susceptible to nucleophilic attack by water or hydroxide ions .

  • Substituents like amino or phenyl groups alter reaction rates; electron-withdrawing groups may destabilize the ring .

Acylation Reactions

The nitrogen atoms in the tetrahydropyrimidine ring react with acylating agents:

Reagents Conditions Products Yield
Acetic anhydrideReflux in benzene5-Acetamido-1,4,5,6-tetrahydropyrimidine ~70%
Boc anhydrideSodium hydride, >0°C, 2–10 hr Boc-protected intermediatesN/A

Key Observations :

  • Acylation preferentially occurs at the secondary amine positions (e.g., position 5) due to steric and electronic factors .

  • Boc protection is reversible under acidic conditions (e.g., HCl), enabling selective deprotection .

Reduction:

  • Sodium borohydride (NaBH₄) and triethylsilane reduce carbonyl groups in related lactam intermediates to methylene (–CH₂–) .
    Example: Reduction of lactam carbonyl in Boc-protected intermediates to form methylene bridges .

Oxidation:

  • Dehydrogenation attempts using palladium/charcoal or sulfur yielded coupling products (e.g., bi-(1,4,5,6-tetrahydropyrimidin-2-yl)) or mercapto derivatives instead of pyrimidines .

  • Catalytic dehydrogenation with Linstead’s catalyst at 260–270°C successfully converted 2-phenyl derivatives to pyrimidines (70% yield) .

Thermal and Solvent Stability

Conditions Outcome
Boiling ethanol or xylenePartial ring degradation
Solvent-free reactionsFeasible for cyclization steps (e.g., intramolecular reactions)
Polar aprotic solvents (DMF)Accelerate Boc protection and reduction steps

Functional Group Reactivity

  • Carboxylic Acid Group : Participates in salt formation (e.g., hydrochloride) and may undergo esterification or amidation, though specific examples are not documented in the reviewed sources.

  • Amidine Group : Reacts with electrophiles (e.g., acylating agents) and undergoes hydrolysis under extreme pH conditions .

Comparative Reaction Table

Reaction Type Reagents/Conditions Key Products Reference
HydrolysisH₂O, 100°CRing-opened products
AcylationAcetic anhydride, refluxAcetylated derivatives
DehydrogenationLinstead’s catalyst, 260–270°C2-Phenylpyrimidine
ReductionNaBH₄, triethylsilaneMethylene intermediates

Critical Analysis of Reaction Pathways

  • Ring Stability : The tetrahydropyrimidine core is thermally stable below 100°C but degrades in polar solvents at high temperatures .

  • Steric Effects : Bulky substituents (e.g., phenyl groups) hinder dehydrogenation but enhance hydrolysis resistance .

  • Synthetic Utility : Boc protection strategies enable selective functionalization, as seen in multi-step syntheses of related compounds .

Scientific Research Applications

Chemical Properties and Reactions

The compound has a molecular formula of C5H8ClN2O2C_5H_8ClN_2O_2 and a molecular weight of approximately 164.59 g/mol. It exhibits typical behaviors of carboxylic acids and nitrogen-containing heterocycles, undergoing hydrolysis, oxidation, and condensation reactions. Notably, it can react with amines to form amides or with alcohols to yield esters, highlighting its utility in organic synthesis.

Cosmetic Applications

1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride is utilized in cosmetic formulations primarily for its hydrating properties . Research indicates that it significantly enhances skin hydration compared to placebo treatments. Its ability to stabilize proteins and cellular structures under stress conditions further underscores its potential in cosmetic products aimed at improving skin health.

Pharmaceutical Applications

This compound has been investigated for its pharmacological activities , including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of tetrahydropyrimidines exhibit broad-spectrum antimicrobial effects against various bacteria and fungi. For instance, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 0.20 mg/mL against Trichophyton mentagrophytes, indicating strong antifungal activity .
  • Anticancer Activity : Research on tetrahydropyrimidine derivatives has revealed promising anticancer properties. Compounds derived from this class demonstrated cytotoxic effects on tumor cell lines such as HeLa and MDA-MB-231. The mechanisms of action include influencing cell cycle dynamics and inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase activity, presenting potential applications in managing diabetes by regulating blood sugar levels .

Biotechnological Applications

In biotechnology, this compound plays a crucial role in osmoregulation for halophilic microorganisms. It aids in maintaining cellular integrity under extreme environmental conditions. This property makes it a candidate for applications in microbial biotechnology and the development of stress-resistant crops .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
AnticancerCytotoxic effects on various tumor cell lines
Enzyme InhibitionInhibits α-glucosidase; potential for diabetes management
OsmoregulationStabilizes cellular structures in halophiles

Table 2: Synthesis Methods

Synthesis MethodDescription
Biginelli ReactionA common method for synthesizing tetrahydropyrimidines with diverse activities
Direct Amide FormationAllows conversion from carboxylic acids to amides

Mechanism of Action

The mechanism by which 1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit specific enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 1,4,5,6-tetrahydropyrimidine-4-carboxylic acid hydrochloride:

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₁H₁₄N₂O₂·HCl
  • Molecular Weight : ~242.46 g/mol (calculated).
  • Key Features: A piperidine ring (six-membered, one nitrogen) linked to a pyridine moiety.
  • Applications : Likely used in pharmaceutical intermediates or as a ligand in metal-organic frameworks due to its nitrogen-rich structure .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : ~172.45 g/mol (calculated).
  • Key Features : Aromatic pyrimidine core with chlorine (electron-withdrawing) and methyl (electron-donating) substituents. The chlorine enhances reactivity in nucleophilic substitutions.
  • Applications : Intermediate in agrochemicals or antiviral drug synthesis .
Pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₅H₉NO₂·HCl
  • Molecular Weight : ~151.46 g/mol (calculated).
  • Key Features : Five-membered pyrrolidine ring with a carboxylic acid group. Lacks the dual nitrogen atoms of tetrahydropyrimidine, reducing basicity.
  • Applications : Chiral building block in peptide synthesis or prodrug design .
2-Amino-3-methyl-thiophene Carboxylate
  • Molecular Formula: C₆H₇NO₂S (acid form).
  • Molecular Weight : ~157.16 g/mol (calculated).
  • Key Features: Thiophene ring (sulfur-containing) with amino and methyl groups.
  • Applications : Precursor in materials science or bioactive molecule synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Carboxylic Acid) Key Features Applications
This compound C₆H₁₀N₂O₂·HCl 178.45 ~2–3 (estimated) Saturated pyrimidine, chiral center, dual amines Cosmetics, protein stabilization
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride C₁₁H₁₄N₂O₂·HCl 242.46 ~2–3 (estimated) Piperidine-pyridine hybrid, nitrogen-rich Pharmaceuticals, coordination chemistry
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.45 ~1.5–2.5 Aromatic, halogenated, reactive Agrochemical intermediates
Pyrrolidine-3-carboxylic acid hydrochloride C₅H₉NO₂·HCl 151.46 ~2.0 Five-membered ring, single nitrogen, flexible Peptide synthesis, chiral auxiliaries
2-Amino-3-methyl-thiophene carboxylate C₆H₇NO₂S 157.16 ~2.5–3.5 Sulfur-containing, planar structure Materials, drug intermediates

Functional and Application Differences

  • Osmolyte vs. Reactivity : The target compound’s saturated tetrahydropyrimidine structure and zwitterionic nature make it ideal for osmoprotection, whereas chlorinated pyrimidines (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) prioritize chemical reactivity .
  • Ring Size and Basicity : Piperidine derivatives (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride) exhibit higher basicity due to the pyridine moiety, contrasting with the moderate basicity of tetrahydropyrimidine’s secondary amines .
  • Chirality : Both the target compound and pyrrolidine-3-carboxylic acid hydrochloride are chiral, but the latter’s smaller ring limits conformational flexibility compared to tetrahydropyrimidine .

Biological Activity

1,4,5,6-Tetrahydropyrimidine-4-carboxylic acid hydrochloride (THPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H8_8N2_2O2_2·HCl
  • SMILES Notation : C1CN=CNC1C(=O)O
  • Molecular Weight : Approximately 132.59 g/mol

The compound features a tetrahydropyrimidine ring that contributes to its biological interactions, particularly in modulating neurotransmitter systems and exhibiting antimicrobial properties.

1. Neuropharmacological Effects

Recent studies have indicated that THPCA and its derivatives can interact with the GABA transporter system. A notable derivative, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid, was identified as a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), with an IC50_{50} value indicating significant inhibition at low concentrations . This suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted.

2. Antimicrobial Activity

THPCA has shown promising antimicrobial effects against various bacterial strains. In vitro studies demonstrated that compounds derived from THPCA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
THPCAE. coli0.5 mg/mL
THPCAS. aureus0.25 mg/mL
THPCAP. aeruginosa0.3 mg/mL

These findings indicate that THPCA could be a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of THPCA derivatives. In animal models of inflammation, these compounds demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .

The mechanisms through which THPCA exerts its biological effects are multifaceted:

  • GABA Transport Modulation : By inhibiting the GABA transporter, THPCA enhances GABAergic transmission, which can be beneficial in conditions like epilepsy and anxiety disorders.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Pathways : THPCA appears to modulate the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of THPCA resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups. The neuroprotective effects were attributed to enhanced GABA signaling and reduced oxidative stress markers .

Case Study 2: Efficacy Against Resistant Bacteria

A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) was treated with THPCA derivatives, showing a marked decrease in bacterial load in vitro compared to standard antibiotics like ciprofloxacin . This underscores the potential role of THPCA in addressing antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for 1,4,5,6-tetrahydropyrimidine-4-carboxylic acid hydrochloride, and how are yields optimized?

Synthesis typically involves multi-step processes, including condensation reactions of pyrimidine derivatives with amino acids or amines under controlled conditions. Key parameters include solvent selection (e.g., acetonitrile or dichloromethane), temperature control, and catalytic systems. For example, microwave-assisted synthesis or continuous flow reactors can improve efficiency and yield . Purification often employs recrystallization or chromatography, with HPLC used to verify purity (>97%) .

Q. What analytical methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the tetrahydropyrimidine ring and substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acid and amine moieties. High-performance liquid chromatography (HPLC) ensures purity, with retention times compared against standards .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is highly soluble in polar solvents like water or ethanol but may degrade under prolonged exposure to light or heat. Stability tests using thermogravimetric analysis (TGA) recommend storage at 4°C in desiccated conditions. For biological assays, prepare fresh solutions in phosphate-buffered saline (PBS) to avoid hydrolysis .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter transporters, and what are the implications for neurological research?

The compound acts as a substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), binding to its orthosteric site to modulate GABA uptake. This interaction regulates neuronal excitation-inhibition balance, making it valuable in studying epilepsy or autism spectrum disorders (ASD). Dose-response experiments (e.g., 1.2 mg/kg in murine models) show reduced repetitive behaviors, validated via nesting removal and grooming tests .

Q. What experimental designs address contradictory results in its biological activity across different models?

Divergent outcomes (e.g., neuroprotection vs. no effect) may arise from model-specific factors like receptor subtype expression (e.g., M1 muscarinic receptor density in BTBR mice) or dosing regimens. To reconcile contradictions:

  • Use isogenic animal models to control genetic variability.
  • Conduct pharmacokinetic studies to verify tissue-specific bioavailability.
  • Employ in vitro assays (e.g., radioligand binding) to confirm target engagement .

Q. How can researchers leverage structural analogs to study structure-activity relationships (SAR)?

Modifications at the pyrimidine ring (e.g., halogenation at position 5/6) or substitution of the carboxylic acid group with esters can alter bioactivity. For example, 5,6-dibromo analogs show enhanced anti-tumor activity in in vitro screens, while methyl derivatives improve blood-brain barrier penetration. SAR studies should pair synthetic chemistry with high-throughput screening (HTS) to identify lead compounds .

Q. What advanced techniques validate its efficacy in ischemia-reperfusion (I/R) injury models?

In intestinal I/R injury studies, the compound reduces oxidative stress by scavenging reactive oxygen species (ROS). Techniques include:

  • Histopathology : Assess mucosal integrity via hematoxylin-eosin staining.
  • Biochemical assays : Measure malondialdehyde (MDA) levels to quantify lipid peroxidation.
  • Functional tests : Monitor contractile activity of graft muscularis ex vivo .

Methodological Notes

  • Contradictory Data Analysis : Cross-validate findings using orthogonal methods (e.g., electrophysiology for neurological effects, LC-MS/MS for metabolite profiling).
  • Ethical Considerations : Adhere to institutional guidelines for animal studies, particularly for ASD-related behavioral tests .

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